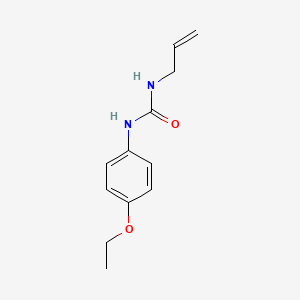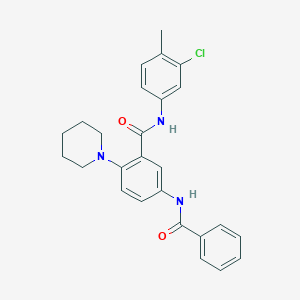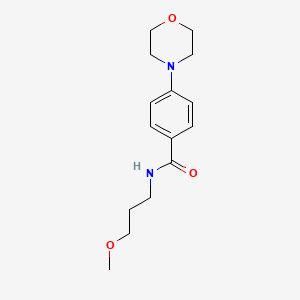![molecular formula C14H20ClN3O2S B4665056 N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B4665056.png)
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as CMET, is a chemical compound that has been used in scientific research for its potential therapeutic properties. CMET is a thiourea derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is not fully understood. However, it has been suggested that N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can reduce the growth of tumors and improve glucose tolerance in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-inflammatory and anti-tumor activities. However, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, more studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy in animal models of various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, more studies are needed to determine its safety and efficacy in humans. Overall, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has shown promising potential as a therapeutic agent, and further research is needed to fully understand its therapeutic properties.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-19-13-3-2-11(15)10-12(13)17-14(21)16-4-5-18-6-8-20-9-7-18/h2-3,10H,4-9H2,1H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPXTKAYSWIVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide](/img/structure/B4664979.png)
![5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4664983.png)



![1-[3-(dimethylamino)propyl]-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B4665003.png)
![N-{4-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4665004.png)

![N-[2-(4-ethylphenoxy)ethyl]-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4665016.png)
![3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4665021.png)
![5-(butylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4665025.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline](/img/structure/B4665032.png)

![ethyl 4-ethyl-2-({[(3-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4665067.png)